molecular formula C9H22Cl2N2 B3136554 (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride CAS No. 41921-99-7

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Cat. No.: B3136554
CAS No.: 41921-99-7
M. Wt: 229.19 g/mol
InChI Key: IKCDZDXEAGHUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride is a chemical compound with a unique structure that includes a cyclohexyl ring substituted with an aminomethyl group and two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride typically involves the reaction of cyclohexylamine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Cyclohexylamine: reacts with to form an intermediate.

  • The intermediate then reacts with dimethylamine to produce (1-Aminomethyl-cyclohexyl)-dimethyl-amine.
  • The final product is obtained by treating the amine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with lower oxidation states.

    Substitution: The amine groups can participate in substitution reactions with other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amine groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: A simpler amine with a cyclohexyl group.

    Dimethylamine: A basic amine with two methyl groups.

    (1-Aminomethyl-cyclohexyl)-amine: A related compound with a similar structure but lacking the dimethyl groups.

Uniqueness

(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride is unique due to its combination of a cyclohexyl ring with both aminomethyl and dimethylamine groups. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

1-(aminomethyl)-N,N-dimethylcyclohexan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-11(2)9(8-10)6-4-3-5-7-9;;/h3-8,10H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKCDZDXEAGHUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCCCC1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
Reactant of Route 4
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
Reactant of Route 5
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride
Reactant of Route 6
(1-Aminomethyl-cyclohexyl)-dimethyl-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.